molecular formula C20H17N3O3 B6714619 N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide

N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide

Cat. No.: B6714619
M. Wt: 347.4 g/mol
InChI Key: NGEHXCBXQOLXBB-UHFFFAOYSA-N
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Description

N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indolizine core, a nitrogen-containing heterocycle, which is known for its biological activity and presence in many natural products and pharmaceuticals.

Properties

IUPAC Name

N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18-8-9-19(25)23(18)12-14-4-6-16(7-5-14)21-20(26)15-11-17-3-1-2-10-22(17)13-15/h1-7,10-11,13H,8-9,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEHXCBXQOLXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)NC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The indole is then further functionalized to introduce the carboxamide group and the 2,5-dioxopyrrolidin-1-yl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

Mechanism of Action

The mechanism of action of N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

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